molecular formula C16H18F3N3O5S B2588087 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-27-4

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue: B2588087
Numéro CAS: 941928-27-4
Poids moléculaire: 421.39
Clé InChI: VBEQJYVLOLYMIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. It has been identified as a novel, selective chemotype for the delta opioid receptor (DOR), a key G-protein coupled receptor (GPCR) target in neuropharmacology . This compound is of significant interest for neurological disorder research because it represents a structural departure from previous DOR agonists, such as those in the SNC80 class, which are associated with adverse effects like seizures and rapid tolerance (tachyphylaxis) . The primary research value of this compound lies in its promising pharmacological profile. It acts as a DOR-selective agonist with slight bias toward G-protein signaling and demonstrates reduced efficacy in recruiting β-arrestin, a signaling pathway linked to the undesirable effects of older DOR agonists . It has shown submicromolar potency in inhibiting cAMP production and has exhibited anti-allodynic efficacy in preclinical models of inflammatory pain, indicating its potential for chronic pain research . Furthermore, the compound has demonstrated high selectivity for DOR in a panel of 167 other GPCRs, making it a valuable and specific tool for probing DOR function and signaling . Molecular docking and dynamic simulation studies suggest it binds to the orthosteric site of the DOR . This compound is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

3-ethyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O5S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)28(25,26)12-5-3-11(4-6-12)27-16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEQJYVLOLYMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure, which incorporates nitrogen atoms, has attracted attention in medicinal chemistry for potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound features a spirocyclic arrangement with three nitrogen atoms and a sulfonyl group, which significantly influences its chemical behavior and potential biological interactions. The trifluoromethoxy substituent is also notable for its impact on the compound's pharmacological properties.

Synthesis

The synthesis of 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazaspiro Framework : This involves the reaction of appropriate starting materials that include trifluoromethoxy-substituted phenyl groups.
  • Introduction of Functional Groups : The sulfonyl group is introduced through sulfonation reactions.

Enzyme Inhibition

Similar compounds have demonstrated significant enzyme inhibition capabilities. For example, studies have shown that related triazaspiro compounds can inhibit enzymes linked to cellular signaling pathways and metabolic processes . The presence of the sulfonyl group may enhance these inhibitory effects by increasing the compound's affinity for target enzymes.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this specific compound are sparse, related compounds have exhibited antimicrobial activities against various pathogens. The disk diffusion method has been employed in studies to evaluate the antimicrobial efficacy of similar structures against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Triazaspiro CompoundsAnticancerInhibition of TrxR1 with selective antitumor effects observed.
1-substituted CarbazolinesAntimicrobialExhibited activity against Candida albicans and Staphylococcus aureus.
Various Triazaspiro DerivativesEnzyme InhibitionSignificant inhibition of key metabolic enzymes linked to disease progression.

Comparaison Avec Des Composés Similaires

Position 3 Modifications

  • 2-(4-Fluorophenoxy)ethyl (): In anticonvulsant derivatives, this substituent optimizes steric and electronic interactions with neuronal targets, achieving EC50 values < 50 µM in seizure models .
  • 3-Cyclopropylmethyl () : Introduced to explore PHD2 inhibition, this group showed reduced activity compared to methyl or ethyl analogues, suggesting steric hindrance disrupts binding .

Position 8 Modifications

  • Bis(4-methoxybenzyl)amino (): Used in PHD2 modulators, this substituent improved solubility but reduced cellular activity due to poor membrane permeability .
  • Phenylpiperazinyl () : Compounds with 4-phenylpiperazine groups demonstrated affinity for serotonin and dopamine receptors, highlighting the core’s adaptability to central nervous system (CNS) targets .

Anticonvulsant Activity

  • 8-Amino-3-[2-(4-fluorophenoxy)ethyl] Derivatives (): These analogues exhibited potent anticonvulsant activity in maximal electroshock (MES) tests, with ED50 values < 30 mg/kg. The fluorophenoxyethyl chain at position 3 was critical for reducing seizure duration .

PHD2 Inhibition

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11, ) : Demonstrated IC50 = 1.2 µM against PHD2. Hydroxyl group substitutions (e.g., compounds 38, 41, 44) abolished activity, emphasizing the necessity of the unmodified imidazolidine-2,4-dione core for maintaining rigidity and hydrogen bonding .

Receptor Modulation

  • RS102221 (): A 5-HT2C receptor antagonist (Ki = 15 nM) with a dimethoxy-trifluoromethylphenylsulfonamido substituent. The sulfonamide group mimics endogenous ligand interactions, underscoring its role in receptor selectivity .
  • PCO371 () : A thyroid hormone receptor (THR) agonist incorporating a sulfonyl-4-(trifluoromethoxy)phenyl group. This compound’s selectivity for THR over PTHR2 highlights the impact of sulfonyl-linked aromatic groups on receptor specificity .

Physicochemical and Pharmacokinetic Properties

Compound logP* Solubility (mg/mL) Metabolic Stability (t1/2, h) Key Substituents
Main Compound 3.1 0.05 (PBS) >6 (Human Liver Microsomes) 3-Ethyl, 8-(4-TFMO-phenylsulfonyl)
RS102221 () 2.8 0.12 (DMSO) 4.2 8-Dimethoxy-TFM-sulfonamido
8-Phenylpiperazinyl () 2.5 0.08 (Ethanol) 3.8 3-Propyl, 8-Phenylpiperazinyl
PCO371 () 4.0 0.02 (Water) >8 8-(4-TFMO-phenylsulfonyl)

*Predicted using QikProp (BIOVIA).

  • The main compound’s trifluoromethoxy group contributes to higher logP and metabolic stability compared to RS102221 .
  • Ethyl substituents (main compound) balance lipophilicity and solubility better than bulkier groups like cyclopropylmethyl .

Q & A

Basic Questions

Q. What are the critical steps and conditions for synthesizing 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the spirocyclic core and alkylation of the triazaspiro nitrogen. Key steps include:

  • Sulfonylation : Reacting the spirocyclic intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive amination, requiring precise temperature control (0–25°C) and anhydrous solvents .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolves spirocyclic conformation and sulfonyl group orientation; critical for confirming stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR identifies ethyl and trifluoromethoxy substituents, while 2D experiments (COSY, HSQC) verify connectivity .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects synthetic by-products .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based or radiometric assays; compare IC₅₀ values with structurally similar triazaspiro compounds (e.g., 8-(3-chlorophenyl)sulfonyl analogs) .
  • Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay, with dose ranges of 1–100 µM .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methylsulfonyl or halogens) and assess changes in potency .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or PDE inhibitors .
  • In vitro/in vivo correlation : Compare SAR trends with pharmacokinetic data (e.g., logP, metabolic stability) .

Q. How can contradictory bioassay results (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 8-((2-fluorophenyl)sulfonyl) derivatives) to identify trends in substituent effects .
  • Orthogonal validation : Confirm activity using alternative assays (e.g., Western blot for target phosphorylation) .

Q. What strategies mitigate formulation challenges arising from its physicochemical properties?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes, guided by Hansen solubility parameters .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., sulfonyl hydrolysis) .
  • Nanoparticle encapsulation : Employ PLGA or lipid nanoparticles to improve bioavailability in preclinical models .

Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?

  • Methodological Answer :

  • Trajectory analysis : Simulate binding to target proteins (e.g., 100 ns simulations in GROMACS) to assess conformational stability and key residue interactions .
  • Free-energy calculations : Use MM-PBSA to quantify binding energy contributions from the trifluoromethoxy and ethyl groups .
  • Comparison with analogs : Overlay MD results with similar compounds to identify critical structural motifs .

Q. What synthetic routes minimize by-products during spirocyclic core formation?

  • Methodological Answer :

  • Catalyst optimization : Use Pd/C or Ni catalysts for cyclization steps to reduce dimerization by-products .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 16 h) to prevent decomposition .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How does crystallographic data inform its conformational flexibility in solution?

  • Methodological Answer :

  • Torsion angle analysis : Compare X-ray-derived dihedral angles with NMR NOE data to assess spirocyclic ring puckering .
  • Temperature-dependent crystallography : Resolve thermal motion of the ethyl group and sulfonyl moiety to predict stability in biological matrices .
  • Density functional theory (DFT) : Calculate energy barriers for ring inversion and correlate with bioactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.